1-Methyl-3,5-bis-pyridin-2-ylmethylene-piperidin-4-one
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Overview
Description
UBS109 is a synthetic analog of curcumin, a natural compound found in turmeric. It has been developed to enhance the bioavailability and potency of curcumin, which is known for its anti-inflammatory and anticancer properties. UBS109 has shown promising results in promoting osteoblast differentiation and mineralization, making it a potential candidate for bone tissue engineering and osteoporosis research .
Preparation Methods
The synthesis of UBS109 involves several steps, starting with the preparation of the curcumin analog. The synthetic route typically includes the following steps:
Condensation Reaction: The initial step involves the condensation of vanillin with acetylacetone in the presence of a base to form a curcumin analog.
Hydrogenation: The curcumin analog is then subjected to hydrogenation to reduce the double bonds.
Purification: The final product is purified using column chromatography to obtain UBS109 in its pure form.
Chemical Reactions Analysis
UBS109 undergoes various chemical reactions, including:
Oxidation: UBS109 can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: UBS109 can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted analogs .
Scientific Research Applications
UBS109 has a wide range of scientific research applications, including:
Chemistry: UBS109 is used as a model compound to study the chemical properties and reactivity of curcumin analogs.
Biology: It is used to investigate the biological effects of curcumin analogs on cell differentiation and proliferation.
Medicine: UBS109 has shown potential as an anticancer agent, particularly in inhibiting the growth of breast cancer cells and head and neck squamous cell carcinoma
Industry: UBS109 is being explored for its potential use in bone tissue engineering and the treatment of osteoporosis due to its ability to promote osteoblast differentiation and mineralization
Mechanism of Action
UBS109 exerts its effects through several molecular targets and pathways:
Smad Activation: UBS109 stimulates the Smad signaling pathway, which is involved in osteoblast differentiation and bone formation.
NF-κB Inhibition: It inhibits the NF-κB signaling pathway, which plays a role in inflammation and cancer cell proliferation.
PKAc Inhibition: UBS109 suppresses tumor growth by inhibiting the phosphorylation of NF-κB p65 by protein kinase A catalytic subunit (PKAc).
Comparison with Similar Compounds
UBS109 is compared with other curcumin analogs such as EF31 and ECMN909. While all these compounds share similar structural features, UBS109 has unique properties that make it stand out:
Properties
Molecular Formula |
C18H17N3O |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one |
InChI |
InChI=1S/C18H17N3O/c1-21-12-14(10-16-6-2-4-8-19-16)18(22)15(13-21)11-17-7-3-5-9-20-17/h2-11H,12-13H2,1H3/b14-10+,15-11+ |
InChI Key |
VCLPNFMJSSBBKX-WFYKWJGLSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CC=N2)/C(=O)/C(=C/C3=CC=CC=N3)/C1 |
Canonical SMILES |
CN1CC(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.